molecular formula C32H42N4O10S2 B1249176 Sulbactam benzathine CAS No. 83031-43-0

Sulbactam benzathine

Cat. No.: B1249176
CAS No.: 83031-43-0
M. Wt: 706.8 g/mol
InChI Key: YSEPFTSCLHUBNH-HFKSPEPWSA-N
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Description

Sulbactam benzathine is a compound that combines sulbactam, a beta-lactamase inhibitor, with benzathine, a stabilizing agent. Sulbactam is a derivative of the basic penicillin nucleus and is primarily used to inhibit beta-lactamase enzymes produced by bacteria, which can destroy beta-lactam antibiotics. This combination enhances the efficacy of beta-lactam antibiotics by preventing their degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulbactam involves several steps:

Industrial Production Methods: Industrial production of sulbactam benzathine typically involves large-scale synthesis using the above-mentioned steps, with careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques ensures the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulbactam benzathine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sulbactam benzathine has a wide range of applications in scientific research:

Mechanism of Action

Sulbactam benzathine exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the degradation of beta-lactam antibiotics. Sulbactam binds to the active site of beta-lactamase, preventing it from hydrolyzing the antibiotic. This allows the antibiotic to remain effective against bacteria. The benzathine component stabilizes the compound, ensuring its prolonged action .

Properties

CAS No.

83031-43-0

Molecular Formula

C32H42N4O10S2

Molecular Weight

706.8 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H20N2.2C8H11NO5S/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h1-10,17-18H,11-14H2;2*5-6H,3H2,1-2H3,(H,11,12)/t;2*5-,6+/m.11/s1

InChI Key

YSEPFTSCLHUBNH-HFKSPEPWSA-N

SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

Origin of Product

United States

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